molecular formula C9H7F3O2 B2845975 3-(Difluoromethyl)-2-fluoro-4-methylbenzoic acid CAS No. 2248388-68-1

3-(Difluoromethyl)-2-fluoro-4-methylbenzoic acid

Cat. No.: B2845975
CAS No.: 2248388-68-1
M. Wt: 204.148
InChI Key: HZACFGFMRKQTKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(Difluoromethyl)-2-fluoro-4-methylbenzoic acid” is a chemical compound that has been found to be more effective than other pesticides because it can inhibit the synthesis of fatty acids, which are necessary for the growth of insect larvae . It is synthesized by reacting sodium hydroxide solution with triethyl orthoformate in the presence of hexamethylenetetramine .


Synthesis Analysis

The synthesis of this compound involves the development of unique synthesis routes, which rely on the van Leusen pyrrole synthesis and the halogen dance reaction . The synthesis of three completely novel difluoromethylated heterocycles, which are 3-(difluoromethyl)-1-methylpyrazoline and 3-(difluoromethyl)-pyrrole with a carboxylic function in position 4 as well as 3-(difluoromethyl)-5-methylthiophene-2, has been reported .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are part of the broader field of difluoromethylation processes. These processes involve the transfer of CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .

Properties

IUPAC Name

3-(difluoromethyl)-2-fluoro-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-4-2-3-5(9(13)14)7(10)6(4)8(11)12/h2-3,8H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZACFGFMRKQTKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)F)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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